molecular formula C19H24O5 B1259080 Taxifolial A

Taxifolial A

Cat. No. B1259080
M. Wt: 332.4 g/mol
InChI Key: ZNJRJRLDPRAASN-FXLUSVPFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Taxifolial A is a natural product found in Caulerpa taxifolia with data available.

Scientific Research Applications

Antiurolithiatic Activity

Research has shown that aqueous extracts of Salix taxifolia, which contain Taxifolial A, possess significant antiurolithiatic and diuretic activities. An experimental study found a notable decrease in the weight of bladder stones in rats treated with these extracts, indicating its potential in treating urolithiasis or kidney stones (Vargas & Pérez, 2002).

Synthesis and Chemical Studies

The first total synthesis of Taxifolial A was reported, which is a crucial step in understanding its structure and potential applications in various fields, including medicinal chemistry (Commeiras, Santelli, & Parrain, 2001).

Antioxidant, Antiviral, and Anti-Cancer Properties

Several studies have explored the antioxidant, antiviral, and anti-cancer properties of compounds related to Taxifolial A:

  • Caulerpa taxifolia, a source of Taxifolial A, has shown promising anti-oxidant and anti-proliferative activities against breast and lung cancer cells. This alga increases oxidative stress markers and induces cell cycle arrest, suggesting its potential as an anti-cancer agent (Mehra et al., 2018).

  • A crude extract of Caulerpa taxifolia demonstrated significant antiviral activity against the feline immunodeficiency virus, which is a model for studying HIV. This suggests the potential of Taxifolial A-containing extracts in antiviral therapies (Nicoletti et al., 1999).

Environmental Impact Studies

Taxifolial A, as part of the composition of Caulerpa taxifolia, has been studied in environmental contexts:

  • A study examined the lack of response in epifaunal invertebrates to the application of salt in managing Caulerpa taxifolia, an invasive species. This indicates that the management method does not adversely affect these organisms, indirectly highlighting the environmental impact of Taxifolial A-containing species (O'Neill, Schreider, Glasby, & Redden, 2007).

properties

Product Name

Taxifolial A

Molecular Formula

C19H24O5

Molecular Weight

332.4 g/mol

IUPAC Name

[(2E,3S,5E)-3-acetyloxy-6,10-dimethyl-2-(2-oxoethylidene)undeca-5,9-dien-7-ynyl] acetate

InChI

InChI=1S/C19H24O5/c1-14(2)7-6-8-15(3)9-10-19(24-17(5)22)18(11-12-20)13-23-16(4)21/h7,9,11-12,19H,10,13H2,1-5H3/b15-9+,18-11+/t19-/m0/s1

InChI Key

ZNJRJRLDPRAASN-FXLUSVPFSA-N

Isomeric SMILES

CC(=CC#C/C(=C/C[C@@H](/C(=C/C=O)/COC(=O)C)OC(=O)C)/C)C

Canonical SMILES

CC(=CC#CC(=CCC(C(=CC=O)COC(=O)C)OC(=O)C)C)C

synonyms

taxifolial A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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